molecular formula C10H7FINO2 B2960013 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol CAS No. 1595523-65-1

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol

Cat. No.: B2960013
CAS No.: 1595523-65-1
M. Wt: 319.074
InChI Key: AFKAAFZZCAROEA-UHFFFAOYSA-N
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Description

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol is a quinoline derivative with the molecular formula C10H7FINO2 and a molecular weight of 319.07 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a quinoline ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the iodination of 7-fluoro-6-methoxyquinolin-4-ol using iodine and an oxidizing agent such as sodium iodate. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete iodination. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity towards these targets. The methoxy group may also play a role in modulating its biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar compounds to 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol include other quinoline derivatives, such as:

  • 6,8-Difluoro-3-iodo-2-methylquinolin-4-ol
  • 7-Fluoro-3-iodoquinolin-4-ol
  • 6-Methoxyquinoline

Compared to these compounds, this compound is unique due to the specific combination of fluorine, iodine, and methoxy groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

7-fluoro-3-iodo-6-methoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FINO2/c1-15-9-2-5-8(3-6(9)11)13-4-7(12)10(5)14/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKAAFZZCAROEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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